molecular formula C16H16N4O3 B2885048 2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797317-95-3

2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2885048
CAS RN: 1797317-95-3
M. Wt: 312.329
InChI Key: MMXJFNJVRCRBPM-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It contains a benzisoxazole ring and a pyrazole ring, both of which are common structures in medicinal chemistry .

Scientific Research Applications

Synthesis and Material Applications

  • Corrosion Inhibition: The compound's derivatives, specifically those related to isoxazolidine and isoxazoline, have been synthesized and evaluated for their corrosion inhibition properties. These compounds, particularly when bearing long alkyl side chains, demonstrate promising inhibition efficiencies in acidic media and oil mediums, indicating potential applications in corrosion prevention in various industrial sectors (Yıldırım & Cetin, 2008).

Synthesis and Structural Analysis

  • Crystal Structure Investigations: Novel compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide have been synthesized, and their crystal structures were determined using X-ray diffraction, demonstrating their potential use in further structural and functional studies in chemical research (Sebhaoui et al., 2020).

Biological Activity and Pharmacological Potential

  • Antimicrobial and Anti-inflammatory Agents: Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, indicating their potential as novel therapeutic agents in medical and pharmaceutical research (Kendre, Landge, & Bhusare, 2015).

Synthetic Methods and Chemical Reactions

  • Novel Synthesis Techniques: Research has focused on developing innovative synthesis methods for derivatives of this compound, contributing to advancements in organic synthesis and potentially leading to the discovery of new chemical entities with various applications (Panchal & Patel, 2011).

Antipsychotic Potential

  • Potential Antipsychotic Agents: Studies have explored derivatives of this compound for their antipsychotic-like profile in behavioral animal tests, offering insights into their potential as novel antipsychotic drugs (Wise et al., 1987).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-16(7-14-13-3-1-2-4-15(13)23-19-14)18-11-8-17-20(9-11)12-5-6-22-10-12/h1-4,8-9,12H,5-7,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXJFNJVRCRBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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